Lercanidipine

Tolerability Adverse Events Hypertension

Lercanidipine (CAS 100427-26-7) is a third-generation, highly lipophilic 1,4-dihydropyridine calcium channel blocker distinguished by a membrane partition coefficient (log Kp[mem]=4.3) that enables prolonged antihypertensive action via membrane depot formation. Meta-analysis evidence demonstrates a 56% lower relative risk of peripheral edema compared to amlodipine, felodipine, or nifedipine (RR 0.44, 95% CI 0.31–0.62). In high-dose therapy (20 mg), lercanidipine shows significantly fewer vasodilatory adverse events (60.8% vs 76.8%, p<0.001). A nationwide cohort study reports a 47% lower incident stroke risk versus nifedipine (HR 0.526). Its high cholesterol tolerance maintains efficacy in atherosclerotic vessels, making it the rational choice for research, formulation development, and reference standard applications.

Molecular Formula C36H41N3O6
Molecular Weight 611.7 g/mol
CAS No. 100427-26-7
Cat. No. B1674757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLercanidipine
CAS100427-26-7
SynonymsLercadip
lercanidipine
lercanidipine hydrochloride
Lerdip
methyl-1,1-dimethyl-2-(N-(3,3-diphenylpropyl)-N-methylamino)ethyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
REC 15-2375
REC-15-2375
Zanidip
Molecular FormulaC36H41N3O6
Molecular Weight611.7 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3
InChIKeyZDXUKAKRHYTAKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.56e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lercanidipine (CAS 100427-26-7): Product-Specific Evidence and Differentiation for Procurement


Lercanidipine (CAS 100427-26-7) is a third-generation, highly lipophilic 1,4-dihydropyridine calcium channel blocker (CCB) indicated for the treatment of hypertension [1]. It is characterized by a unique membrane-binding pharmacokinetic profile, exhibiting a short plasma half-life but a long duration of action due to high membrane partitioning and a slow washout rate from the lipid bilayer [2]. Unlike earlier dihydropyridines, lercanidipine demonstrates pronounced vascular selectivity with minimal negative inotropic effects and a favorable tolerability profile regarding vasodilation-related adverse events such as peripheral edema [3][4].

Why Lercanidipine (CAS 100427-26-7) Cannot Be Interchanged with First-Generation Dihydropyridine CCBs


Generic substitution among dihydropyridine calcium channel blockers is clinically inappropriate due to quantifiable differences in membrane partitioning, vascular selectivity, and tolerability profiles. Lercanidipine exhibits a membrane partition coefficient (log Kp[mem] = 4.3) that is three orders of magnitude higher than its analogue lacking the specific lipophilic side chain, resulting in a distinct pharmacokinetic-pharmacodynamic relationship characterized by a short plasma half-life but a prolonged duration of action due to membrane depot formation [1]. Furthermore, a meta-analysis of eight randomized controlled trials demonstrates that lercanidipine is associated with a 56% lower relative risk of peripheral edema compared to first-generation dihydropyridines (amlodipine, felodipine, nifedipine) [2]. These molecular and clinical distinctions mean that substituting lercanidipine with another dihydropyridine CCB—even one with similar antihypertensive efficacy—can result in altered tolerability, adherence, and long-term outcomes, particularly in patients sensitive to vasodilatory side effects or with comorbid atherosclerosis.

Quantitative Differentiation of Lercanidipine (CAS 100427-26-7) Against Key Comparators


Superior Tolerability at High Doses: Lercanidipine 20 mg vs. Amlodipine 10 mg/Nifedipine GITS 60 mg

In the TOLERANCE observational study of 650 patients in daily clinical practice, treatment with high-dose lercanidipine (20 mg) was associated with a significantly lower rate of vasodilation-related adverse events compared to high-dose amlodipine (10 mg) or nifedipine GITS (60 mg) [1]. Additionally, adverse events in the lercanidipine group were more likely to be mild in severity compared to the comparator group [1].

Tolerability Adverse Events Hypertension Vasodilation

Lower Incidence of Peripheral Edema: Meta-Analysis of Lercanidipine vs. First-Generation Dihydropyridine CCBs

A meta-analysis of eight randomized controlled trials comparing lercanidipine to first-generation dihydropyridine CCBs (amlodipine, felodipine, nifedipine) found a significantly reduced risk of peripheral edema with lercanidipine treatment [1]. The absolute incidence of peripheral edema was lower, and patients were significantly less likely to withdraw from treatment due to this specific adverse event [1].

Meta-analysis Peripheral Edema Tolerability Adverse Events

Differential Effect on Sympathetic Activation: Lercanidipine vs. Nifedipine GITS

A 48-week double-blind study compared the effects of lercanidipine (10-20 mg) and nifedipine GITS (30-60 mg) on plasma norepinephrine (NE), a marker of sympathetic nervous system activation, in patients with essential hypertension. While both drugs achieved similar blood pressure reductions, they exhibited divergent effects on NE levels [1].

Sympathetic Nervous System Norepinephrine Pharmacodynamics Tolerability

Reduced Long-Term Stroke Risk: Nationwide Cohort Study of Lercanidipine vs. Nifedipine

A nationwide retrospective cohort study from Taiwan analyzed 144,630 newly diagnosed hypertensive patients to compare long-term cardiovascular outcomes between lercanidipine and other CCBs. In individual head-to-head comparisons, lercanidipine demonstrated superior protection against incident stroke compared to nifedipine over a six-year follow-up period [1].

Stroke Cardiovascular Outcomes Long-term Nationwide Cohort

Highest Vascular Selectivity: In Vitro Comparison of Lercanidipine with Other Dihydropyridines in Rabbit Tissue

An in vitro study evaluated the functional calcium antagonistic activity of lercanidipine and other dihydropyridines on isolated rabbit vascular (aorta) and cardiac (ventricle) tissues. The vasoselectivity index was calculated as the ratio of the concentrations required to inhibit contraction by 50% (IC50) in cardiac tissue versus vascular tissue after 4 hours of incubation [1].

Vascular Selectivity In vitro Pharmacology Calcium Antagonism

Unique Membrane Partition Coefficient and Cholesterol Tolerance Underpinning Long Duration of Action

The unique pharmacokinetic profile of lercanidipine—characterized by a short plasma half-life yet long duration of action—is attributed to its exceptionally high membrane partition coefficient and the role of its specific lipophilic side chain. This property also confers high cholesterol tolerance, maintaining efficacy in atherosclerotic vessels [1].

Pharmacokinetics Membrane Partition Lipophilicity Atherosclerosis

Defined Application Scenarios for Lercanidipine (CAS 100427-26-7) Based on Product-Specific Evidence


Hypertensive Patients Requiring High-Dose CCB Therapy with Intolerance to Amlodipine or Nifedipine

In patients whose blood pressure is not controlled on standard doses of a CCB, dose escalation with amlodipine or nifedipine GITS often leads to a high incidence of vasodilation-related adverse events (76.8% in the TOLERANCE study [1]). Lercanidipine, at its high dose of 20 mg, is associated with a significantly lower rate of these events (60.8%, p<0.001) and a higher proportion of mild events (74.5% vs 64%, p=0.035) [1]. This makes lercanidipine the rational choice for patients who require the additional antihypertensive effect of a high-dose CCB but are at risk of, or have previously experienced, dose-limiting side effects.

First-Line Therapy in Patients with a History of DHP-CCB-Induced Peripheral Edema

Peripheral edema is a major reason for non-adherence and discontinuation of first-generation DHP-CCBs. A meta-analysis of RCTs provides direct evidence that lercanidipine reduces the relative risk of peripheral edema by 56% compared to these agents (RR 0.44, 95% CI 0.31–0.62) [2]. The absolute risk of withdrawal due to edema is also significantly lower (RR 0.24) [2]. For a patient with a history of this side effect, initiating or switching to lercanidipine is a data-driven strategy to maintain efficacy while dramatically improving the likelihood of long-term adherence.

Long-Term Management of Hypertensive Patients with Elevated Baseline Stroke Risk

For hypertensive patients at elevated risk for cerebrovascular events, the choice of antihypertensive agent should consider long-term outcomes. A large nationwide cohort study demonstrated that lercanidipine, compared to nifedipine, was associated with a 47% lower risk of incident stroke over six years (adjusted HR 0.526, 95% CI 0.347–0.797, p=0.0025) [3]. In clinical settings where long-term stroke prevention is a priority, this evidence supports the preferential selection of lercanidipine over nifedipine.

Hypertensive Patients with Comorbid Atherosclerotic Disease

Atherosclerosis increases membrane cholesterol content in vascular smooth muscle, which can diminish the efficacy of some CCBs. Lercanidipine's unique biophysical properties include a very high membrane partition coefficient (log Kp[mem] = 4.3) and, critically, a demonstrated high tolerance to cholesterol [4]. This suggests that lercanidipine maintains its membrane depot and antihypertensive effect even in the altered lipid environment of atherosclerotic vessels, making it a potentially more reliable choice for patients with established atherosclerotic disease compared to CCBs with unknown or lower cholesterol tolerance.

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